3-Butyl-4-ethyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
105873-72-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-butyl-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-3-5-6-10-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 |
InChI Key |
LQVJBCUSAAMPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(COC1=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aromatic Substituents : this compound’s alkyl groups increase lipophilicity compared to Furazolidone’s polar nitrofuryl group (log Kow: -0.04 ).
- Functional Groups : The nitrofuryl group in Furazolidone is critical for antimicrobial activity, while benzyl and acyl groups in other derivatives facilitate chiral induction in asymmetric synthesis .
Physicochemical Properties
| Property | This compound | Furazolidone | 4-Benzyl-3-(3-methyl-butyryl) derivative |
|---|---|---|---|
| Melting Point/Decomposition | Not reported | 256–257°C (decomp.) | Not reported |
| Solubility (Water) | Likely low (alkyl substituents) | 40 mg/L (pH 6) | Low (lipophilic substituents) |
| log Kow | Estimated >2 (alkyl chains) | -0.04 | Estimated ~3 (benzyl group) |
Analysis :
- Furazolidone’s higher water solubility (40 mg/L) aligns with its therapeutic use, whereas alkyl/aromatic derivatives exhibit lower solubility, favoring organic-phase reactions .
Q & A
What are the recommended synthetic routes for 3-Butyl-4-ethyl-1,3-oxazolidin-2-one?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the acylation of a preformed oxazolidinone scaffold. For example:
Oxazolidinone precursor preparation : Start with a substituted oxazolidinone (e.g., 4-benzyl-1,3-oxazolidin-2-one) as a chiral auxiliary .
Alkylation/Acylation : Use n-BuLi to deprotonate the oxazolidinone at low temperatures (-78°C under argon), followed by reaction with alkyl halides or acyl chlorides (e.g., ethyl or butyryl chloride) to introduce substituents .
Purification : Column chromatography (hexanes/EtOAc gradients) or recrystallization ensures high purity .
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